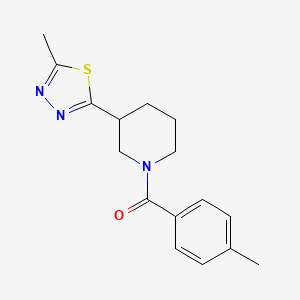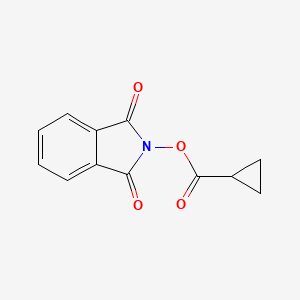![molecular formula C21H18N4O2 B2560459 3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one CAS No. 1986519-15-6](/img/structure/B2560459.png)
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one” is a complex organic molecule that contains several functional groups and rings, including a pyridazinone ring, an oxadiazole ring, and two phenyl rings . The molecular formula of the compound is C21H18N4O2 .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research on compounds with similar structures, such as pyridazinones and oxadiazoles, indicates a broad interest in their synthesis due to their potential biological activities. For instance, Kamble et al. (2015) synthesized a series of pyridazin-3(2H)-one derivatives and evaluated their anticancer, antiangiogenic, and antioxidant activities. These compounds were found to inhibit the viability of several human cancer cell lines and showed promising antiangiogenic and antioxidant activities, highlighting the therapeutic potential of pyridazinones in cancer treatment and prevention of tumor progression (Kamble et al., 2015).
Antimicrobial and Antifungal Activities
Another study by Abou-Elmagd et al. (2015) focused on the antimicrobial properties of compounds derived from 2(3H)-furanones, including pyridazinones and oxadiazoles, against various bacteria and fungi. These findings underscore the potential use of such compounds in developing new antimicrobial agents to combat resistant microbial strains (Abou-Elmagd et al., 2015).
Antiviral Activities
The conversion of furanones to heterocyclic systems, including pyridazinones, has been studied by Hashem et al. (2007), who also assessed their antiviral activities against hepatitis A virus (HAV) and herpes simplex virus-1 (HSV-1). Some of the synthesized compounds demonstrated promising antiviral properties, suggesting the relevance of these chemical frameworks in developing antiviral drugs (Hashem et al., 2007).
Antioxidant Properties
The study by Kamble et al. (2015) not only highlighted the anticancer and antiangiogenic potentials of pyridazin-3(2H)-one derivatives but also their antioxidant properties. These compounds were evaluated using various assays and compared to standard antioxidants, showing that certain derivatives exhibit significant radical scavenging activities, which could be beneficial in preventing oxidative stress-related diseases (Kamble et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-13-4-8-17(9-5-13)25-11-10-18(26)19(23-25)21-22-20(24-27-21)16-7-6-14(2)15(3)12-16/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNTZMWVCQTUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2560376.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2560378.png)
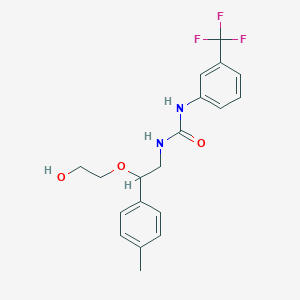
![2-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2560381.png)
![methyl 2-{2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamido}-4-nitrobenzoate](/img/structure/B2560382.png)

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2560386.png)
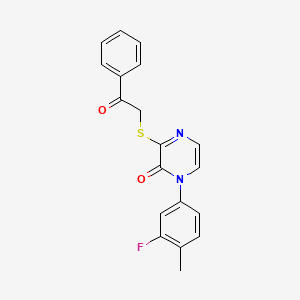
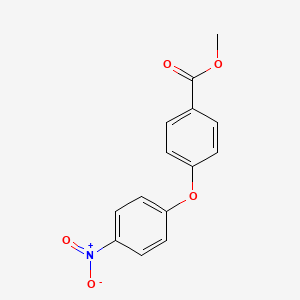
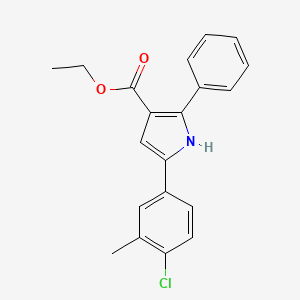
![2-[(1S)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2560392.png)
